molecular formula C7H8N4O2 B6320449 4-(4-Nitro-1H-pyrazol-1-yl)butanenitrile CAS No. 1006572-00-4

4-(4-Nitro-1H-pyrazol-1-yl)butanenitrile

Cat. No. B6320449
CAS RN: 1006572-00-4
M. Wt: 180.16 g/mol
InChI Key: PFNWYJIZXKGSQR-UHFFFAOYSA-N
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Description

4-(4-Nitro-1H-pyrazol-1-yl)butanenitrile, also known as NPB, is a pyrazole-containing organic crystalline compound. It has a molecular formula of C7H8N4O2 and a molecular weight of 180.16 g/mol .

Scientific Research Applications

Pharmaceutical Applications

Pyrazole derivatives, such as “4-(4-Nitro-1H-pyrazol-1-yl)butanenitrile”, have been widely used in the pharmaceutical industry due to their diverse pharmacological effects . They have been approved as analgesic, anti-inflammatory, antimicrobial, anticonvulsant, antidepressant, antimycobacterial, antiviral, and antitumor drugs .

Antileishmanial and Antimalarial Activities

Pyrazole-bearing compounds are known for their potent antileishmanial and antimalarial activities . This makes “4-(4-Nitro-1H-pyrazol-1-yl)butanenitrile” a potential candidate for the development of new drugs to treat these diseases.

Antibacterial Agents

The derivatives of pyrazoles can be promising objects for the search of new antibacterial agents . The nitro group in “4-(4-Nitro-1H-pyrazol-1-yl)butanenitrile” can be reduced to form amino derivatives, which can exhibit excellent antibacterial properties .

Luminescent Properties

After the reduction of the nitro group, the resulting amino derivatives of pyrazoles can exhibit excellent luminescent properties . This makes “4-(4-Nitro-1H-pyrazol-1-yl)butanenitrile” a potential candidate for the development of new luminescent materials.

Chemical Synthesis

“4-(4-Nitro-1H-pyrazol-1-yl)butanenitrile” can be used as a building block in the synthesis of more complex chemical compounds . Its unique structure makes it a valuable synthon in the development of new drugs .

Material Science

Due to its unique chemical structure and properties, “4-(4-Nitro-1H-pyrazol-1-yl)butanenitrile” can also be used in material science for the development of new materials .

properties

IUPAC Name

4-(4-nitropyrazol-1-yl)butanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4O2/c8-3-1-2-4-10-6-7(5-9-10)11(12)13/h5-6H,1-2,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFNWYJIZXKGSQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1CCCC#N)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Nitro-1H-pyrazol-1-yl)butanenitrile

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